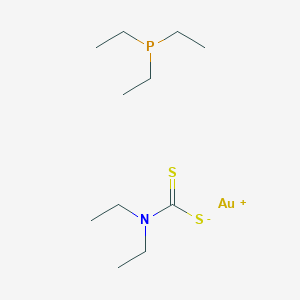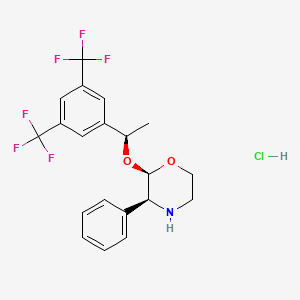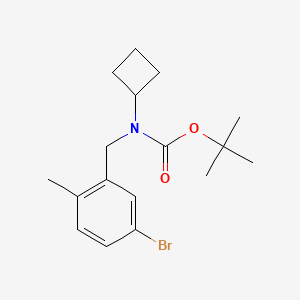
3-Chloro-5-vinyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-vinyl-benzoic acid is an organic compound with the molecular formula C9H7ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a vinyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-vinyl-benzoic acid typically involves the chlorination of 5-vinyl-benzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield products with reduced functional groups.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alkanes or alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-vinyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Chloro-5-vinyl-benzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group and chlorine atom can influence the compound’s reactivity and binding affinity, making it a versatile molecule for various studies.
Comparaison Avec Des Composés Similaires
3-Chloro-benzoic acid: Lacks the vinyl group, making it less reactive in certain reactions.
5-Vinyl-benzoic acid: Lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Bromo-5-vinyl-benzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 3-Chloro-5-vinyl-benzoic acid is unique due to the presence of both chlorine and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
3-chloro-5-ethenylbenzoic acid |
InChI |
InChI=1S/C9H7ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) |
Clé InChI |
KKWGYIULKMJSCY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC(=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















